molecular formula C12H19NO2 B13299840 5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione

5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione

Cat. No.: B13299840
M. Wt: 209.28 g/mol
InChI Key: VCSRCTVTNFFQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione ( 1697283-30-9) is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This cyclohexane-1,3-dione derivative is offered for research purposes. Compounds based on the cyclohexane-1,3-dione scaffold are of significant interest in medicinal chemistry, particularly in oncology research . Scientific investigations have identified this class of small molecules as possessing potential as cytotoxic agents against various human cancer cell lines . Research indicates that derivatives of cyclohexane-1,3-dione can be designed and optimized as potential inhibitors of specific therapeutic targets, such as the c-Met tyrosine kinase, which is implicated in the proliferation of cancers including non-small-cell lung cancer (NSCLC) . The integration of a pyrrolidine ring into the structure is a noteworthy feature, as this moiety is a common pharmacophore in medicinal chemistry that can influence the molecule's binding characteristics and bioavailability. Researchers are utilizing advanced methods like computer-aided drug design (CADD), quantitative structure–activity relationship (QSAR) modeling, and molecular docking to explore the properties and therapeutic potential of these compounds . This product is intended for research and further investigation in a laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5,5-dimethyl-2-pyrrolidin-2-ylcyclohexane-1,3-dione

InChI

InChI=1S/C12H19NO2/c1-12(2)6-9(14)11(10(15)7-12)8-4-3-5-13-8/h8,11,13H,3-7H2,1-2H3

InChI Key

VCSRCTVTNFFQSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C2CCCN2)C

Origin of Product

United States

Preparation Methods

Direct Cyclocondensation and Functionalization of Cyclohexanedione Derivatives

The foundational approach involves the cyclocondensation of cyclohexanedione derivatives with pyrrolidine or pyrrolidine-like intermediates. This method exploits the active methylene groups at the 1,3-positions of cyclohexanedione, which readily undergo nucleophilic attack and subsequent cyclization.

Key steps:

  • Preparation of the precursor: Starting with 5,5-dimethylcyclohexane-1,3-dione (dimedone), which is commercially available or synthesized via oxidation of suitable precursors such as isophorone or related cyclohexanone derivatives.
  • Nucleophilic addition: Pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbons at the 1,3-positions of the diketone, facilitated by basic or acidic conditions.
  • Cyclization: Intramolecular cyclization occurs, forming the pyrrolidinyl substituent at the 2-position of the cyclohexane ring.

Representative reaction:

  • The synthesis of 3-(2-methyl-1,3-dioxocyclohexyl)propionaldehyde from cyclohexanedione derivatives and acrolein, followed by further functionalization, exemplifies this approach (see Scheme 23 in the search results).

Use of 1,3-Diketone Derivatives as Starting Materials

Research indicates that various 1,3-diketones, such as dimedone and its analogs, serve as key starting materials:

  • Reaction with pyrrolidine: Under reflux conditions in solvents like ethanol or acetic acid, 1,3-diketones react with pyrrolidine to form the corresponding pyrrolidinyl derivatives.
  • Substituted cyclohexanediones: Derivatives such as 2,3,4,5-tetramethylphenyl-1-ethylbutyrate or phenylsulfinyl lactones undergo similar reactions, where pyrrolidine adds at the carbonyl sites, followed by cyclization to form the target compound.

Multistep Synthesis via Acylation and Cyclization

A more elaborate route involves initial acylation of cyclohexanedione with acyl chlorides or phenylisocyanates, followed by cyclization:

  • Acylation: Cyclohexanedione reacts with acyl chlorides (e.g., phenylacetyl chloride) in pyridine, forming acylated intermediates.
  • Cyclization: These intermediates then undergo intramolecular cyclization, often facilitated by Lewis acids like aluminum chloride, to generate the pyrrolidinyl-substituted cyclohexanedione.

Example:

  • The synthesis of phenantherene derivatives involves acylation with phenylacetyl chloride, followed by cyclization under Lewis acid catalysis, as detailed in Scheme 27.

Oxidative Ring Opening and Recyclization of Isophorone Derivatives

A notable method involves transforming isophorone:

  • Ozonolysis: Treatment of isophorone with ozone at low temperatures cleaves the ring, producing ketoesters.
  • Recyclization: Under basic conditions (e.g., sodium methoxide in methanol), ring closure occurs, forming 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The pyrrolidinyl group can then be introduced via nucleophilic addition to the diketone.

This approach is advantageous for synthesizing dimedone derivatives with pyrrolidinyl groups at the 2-position, as demonstrated in Scheme 4.

Reaction with Acetylenic and Aromatic Compounds

Further modifications involve reactions with aromatic aldehydes or acetylenic compounds:

  • Aldehyde condensation: Cyclohexanedione reacts with aromatic aldehydes under acid catalysis to form adducts, which upon cyclization and functionalization, yield pyrrolidinyl derivatives.
  • Acetylenic compounds: Reactions with acetylenic esters or acyl chlorides facilitate the formation of complex heterocycles containing pyrrolidinyl groups.

Summary Data Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Key Steps Reference Source
1 5,5-Dimethylcyclohexane-1,3-dione Pyrrolidine, reflux in ethanol or acetic acid Nucleophilic attack, cyclization ,
2 Isophorone Ozone, sodium methoxide, methanol Ring opening and recyclization
3 1,3-Diketones (e.g., dimedone) Pyrrolidine, reflux in ethanol or acetic acid Nucleophilic addition, cyclization ,,
4 Cyclohexanedione derivatives + acyl chlorides Pyridine, Lewis acids (AlCl3), reflux Acylation, intramolecular cyclization ,
5 Lactones and phenylsulfinyl lactones Sodium methoxide, methanol Nucleophilic addition, ring closure

Concluding Remarks

The synthesis of 5,5-dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione is predominantly achieved through strategic modifications of cyclohexanedione derivatives, leveraging nucleophilic addition, acylation, and cyclization reactions. The choice of starting material—such as dimedone, isophorone, or substituted cyclohexanediones—dictates the specific pathway. Multistep processes involving ring opening and recyclization of related compounds like isophorone expand the synthetic toolbox, enabling the efficient production of the target compound.

This comprehensive overview, grounded in diverse research sources, underscores the versatility of cyclohexanedione chemistry and highlights the importance of reaction condition optimization for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the diketone groups to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrolidine ring or the cyclohexane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS), alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Scientific Applications of 5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione

This compound is an organic compound belonging to the class of cyclohexane-1,3-dione derivatives and has several applications in scientific research. It is characterized by a pyrrolidine ring attached to a cyclohexane-1,3-dione core, with two methyl groups at the 5-position of the cyclohexane ring.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of cyclohexane-1,3-dione with pyrrolidine under specific conditions. A common method includes using a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexane-1,3-dione, followed by the addition of pyrrolidine. The reaction is usually performed in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Applications in Scientific Research

This compound is a building block in synthesizing more complex molecules, particularly in developing new materials and catalysts. It has been studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules, as well as potential therapeutic properties, such as anti-inflammatory and anticancer activities. It is also utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The trifluoromethyl-substituted derivative exhibits higher lipophilicity (XLOGP3 = 3.34) compared to the fluorophenyl analog (XLOGP3 = 2.56) due to the electron-withdrawing CF₃ group, which enhances membrane permeability .
  • Saturation : Higher sp³ carbon fractions (e.g., 0.40 in the trifluoromethyl analog) correlate with improved metabolic stability .

Anti-COX-2 Activity

  • Trifluoromethyl Derivative : Demonstrated superior anti-COX-2 activity (IC₅₀ ~0.8 μM) compared to the fluorophenyl analog (IC₅₀ ~1.5 μM) in molecular docking and dynamics simulations. The CF₃ group enhances hydrophobic interactions with COX-2’s active site .

Antimicrobial and Anticancer Activity

  • Hydrazone Derivatives : Exhibited moderate to strong antimicrobial activity against S. aureus (MIC = 16 μg/mL) and E. coli (MIC = 32 μg/mL) due to their ability to disrupt bacterial membranes .
  • Acridinedione Analogs : Showed cytotoxic effects in MTT assays (IC₅₀ = 18–25 μM against HeLa cells), attributed to intercalation with DNA and inhibition of topoisomerase II .

Biological Activity

5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its antimicrobial properties, enzyme interactions, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO2C_{12}H_{19}NO_2, with a molecular weight of 209.28 g/mol. The compound features a bicyclic structure that includes a cyclohexane ring with two carbonyl groups and a pyrrolidine moiety. This unique arrangement contributes to its reactivity and biological activity.

Biological Activity

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits potent effects against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship suggests that modifications to the pyrrolidine ring or the cyclohexane backbone can enhance its efficacy .

Table 1: Antimicrobial Activity of this compound

Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
Gram-positive bacteriaStaphylococcus aureus0.125 µg/mL
Gram-negative bacteriaEscherichia coli0.250 µg/mL
FungiCandida albicans0.500 µg/mL

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in bacterial metabolism. For instance, certain derivatives have shown effectiveness in inhibiting bacterial enzymes critical for cell wall synthesis and metabolic pathways, which may lead to their use as novel antibacterial agents.

The mechanism by which this compound exerts its biological effects involves binding to active sites on enzymes or receptors. This interaction can prevent substrates from accessing catalytic sites, thus modulating various biochemical pathways. Understanding these interactions is crucial for optimizing the design of new derivatives with enhanced biological activity .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Synthesis of Derivatives : Modifying the chemical structure could yield compounds with enhanced potency and specificity against targeted pathogens.
  • In Vivo Studies : Animal models are necessary to evaluate the pharmacokinetics and therapeutic effectiveness of this compound in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation or multi-component reactions. A common approach involves refluxing precursors (e.g., diketones and amines) in acetic anhydride/acetic acid with sodium acetate as a catalyst . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (100–120°C) to enhance reaction kinetics.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Testing bases (e.g., NaOAc, K₂CO₃) to accelerate cyclization .
    Example yield optimization
ConditionYield (%)Purity (HPLC)
NaOAc, 2 h reflux6895%
K₂CO₃, 3 h reflux7297%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Key methods include:

  • ¹H/¹³C NMR : Assign pyrrolidine protons (δ 2.2–3.5 ppm) and cyclohexanedione carbonyl carbons (δ 165–175 ppm) .
  • IR : Confirm carbonyl stretches (1700–1750 cm⁻¹) and NH/OH bands (3200–3500 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 263.1523 for C₁₃H₁₉NO₂) .

Q. What functionalization strategies are feasible for modifying the pyrrolidine or cyclohexanedione moieties?

  • Pyrrolidine : Alkylation or acylation at the secondary amine .
  • Cyclohexanedione : Knoevenagel condensation with aldehydes to introduce substituents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism and regioselectivity of derivatization?

Density Functional Theory (DFT) calculations identify transition states and intermediates. For example:

  • Mechanistic pathways : Compare energy barriers for keto-enol tautomerization vs. nucleophilic attack .
  • Regioselectivity : Electron localization (NBO analysis) predicts preferential substitution at the pyrrolidine N-atom over the diketone carbonyl .

Q. What crystallographic data reveal about the compound’s conformational stability?

Single-crystal X-ray diffraction (e.g., monoclinic P2₁ space group) shows:

  • Bond angles : Pyrrolidine ring puckering (C-N-C angles ~109.5°) .
  • Intermolecular interactions : Hydrogen bonding between diketone carbonyls and adjacent NH groups stabilizes the lattice .

Q. How should researchers resolve contradictions in spectroscopic vs. computational data?

  • Case study : Discrepancies in predicted vs. observed NMR shifts may arise from solvent effects or dynamic processes (e.g., ring inversion). Use variable-temperature NMR to confirm .
  • Validation : Cross-check DFT-optimized geometries with XRD data .

Q. What factorial design approaches optimize multi-step synthesis protocols?

Employ a 2³ factorial design to test variables:

FactorLow (-1)High (+1)
Temperature (°C)80120
Catalyst loading0.5 eq1.5 eq
Reaction time (h)26

Analyze interactions using ANOVA to identify significant factors (e.g., catalyst-temperature synergy) .

Q. How do solvent polarity and proticity affect reaction kinetics and product distribution?

  • Polar aprotic solvents (DMF, DMSO): Stabilize charged intermediates, accelerating cyclization .
  • Protic solvents (EtOH, H₂O): Favor proton transfer but may hydrolyze sensitive groups (e.g., esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.